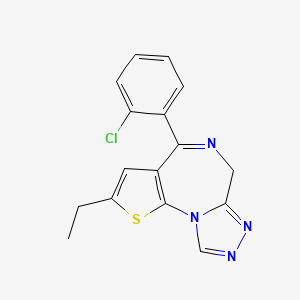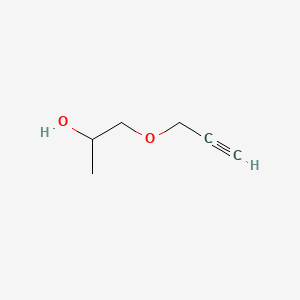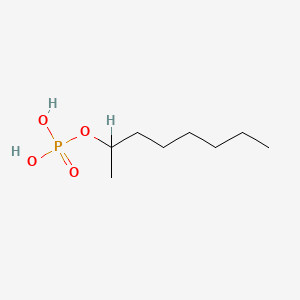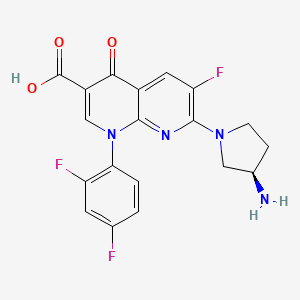
N-((Trimethoxysilyl)methyl)aniline
Descripción general
Descripción
“N-((Trimethoxysilyl)methyl)aniline” is an organoalkoxysilane derivative . It is a pH-sensitive silica-polyaniline hybrid, which is electroactive and electrochromic in nature . It can modify surface characteristics and exhibits hydrophobic properties . It also enhances the wettability, dispersion of nanomaterials, and selective absorption .
Synthesis Analysis
The synthesis of “N-((Trimethoxysilyl)methyl)aniline” involves the reaction of anilines with methanol . This process is catalyzed by cyclometalated ruthenium complexes . The reaction proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) .Molecular Structure Analysis
The molecular formula of “N-((Trimethoxysilyl)methyl)aniline” is C10H17NO3Si . It has a molecular weight of 227.332 .Chemical Reactions Analysis
The chemical reactions involving “N-((Trimethoxysilyl)methyl)aniline” include its use in the methylation of anilines with methanol . This reaction is facilitated by cyclometalated ruthenium complexes . The reaction is a hydrogen autotransfer procedure that proceeds under mild conditions .Physical And Chemical Properties Analysis
“N-((Trimethoxysilyl)methyl)aniline” has a density of 1.1±0.1 g/cm3 . Its boiling point is 262.6±23.0 °C at 760 mmHg . The melting point is -17ºC . The flash point is 112.6±22.6 °C .Aplicaciones Científicas De Investigación
Conducting Polymer Synthesis
ANILINO-METHYL-TRIMETHOXYSILANE: serves as a monomer that can be polymerized to form poly (TMPSA). This polymer exhibits electroactive and electrochromic properties, making it suitable for creating pH-sensitive silica-polyaniline hybrids . These hybrids can be used in smart coatings that respond to environmental changes, sensors , and display technologies .
Surface Modification Agent
As a silane coupling agent, this compound can modify surface characteristics to exhibit hydrophobic properties. It enhances the wettability and dispersion of nanomaterials, which is crucial in applications like paints , coatings , and adhesives . This modification can lead to improved material stability and performance.
Sensing Applications
The compound can be used to coat gold nanorods (AuNRs) to fabricate electrodes for the sensing of hydrogen peroxide . This application is significant in the development of biosensors and chemical sensors that require high sensitivity and selectivity.
Anti-Degradation in Natural Rubber
When used as a surface modifying agent, ANILINO-METHYL-TRIMETHOXYSILANE enhances the anti-degradation properties of natural rubber (NR). This leads to longer-lasting rubber products that are resistant to environmental factors .
Adhesion Promotion
In silane-crosslinking formulations such as adhesives, sealants, and coatings, this compound acts as a crosslinker and adhesion promoter. It improves the bond strength between diverse materials, which is essential in construction , automotive , and aerospace industries .
Filler and Pigment Treatment
The compound is used as a surface modifier for fillers and pigments like glass, metal oxides, and various minerals. This treatment enhances the compatibility of fillers with the polymer matrix, resulting in composites with superior mechanical properties and surface finish .
Silyl Modified Polymers
It is involved in the production of silyl modified polymers that serve as binders in adhesives and sealants. These polymers provide flexibility, durability, and resistance to environmental degradation, making them suitable for industrial and consumer applications .
Proton Conductive Membranes
Lastly, ANILINO-METHYL-TRIMETHOXYSILANE can be used in the preparation of proton conductive membranes. These membranes are vital components in fuel cells and batteries , where they contribute to the efficiency and longevity of the energy devices .
Safety And Hazards
“N-((Trimethoxysilyl)methyl)aniline” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause severe skin burns and eye damage, and may cause an allergic skin reaction . It is suspected of causing genetic defects and cancer . It can cause damage to organs (Blood) through prolonged or repeated exposure . It is also harmful to aquatic life with long-lasting effects .
Direcciones Futuras
“N-((Trimethoxysilyl)methyl)aniline” has potential applications in various fields due to its unique properties. It can be used as a conducting polymer (CP) . It can also be used to coat gold nanorods (AuNRs) to fabricate an electrode for the sensing of hydrogen peroxide . It can be used as a surface modifying agent that enhances the wettability, dispersion of silica which enhances the anti-degradation in natural rubber (NR) . It can be used to functionalize gold nanorods (GNRs) through enzymatic polymerization which may be used for electrochemical detection of hydrogen peroxide (H2O2) . It can also be used as an amine-based solvent that forms a stable dispersion of single-walled carbon nanotubes (SWCNT) after centrifugation .
Propiedades
IUPAC Name |
N-(trimethoxysilylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3Si/c1-12-15(13-2,14-3)9-11-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBLTKHUCJLFSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CNC1=CC=CC=C1)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694862 | |
| Record name | N-[(Trimethoxysilyl)methyl]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((Trimethoxysilyl)methyl)aniline | |
CAS RN |
77855-73-3 | |
| Record name | N-[(Trimethoxysilyl)methyl]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77855-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(Trimethoxysilyl)methyl]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenamine, N-[(trimethoxysilyl)methyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.780 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,11R,18S)-4,5,15,16-tetramethoxy-10-methyl-19-oxa-10-azatetracyclo[9.8.0.02,7.012,17]nonadeca-2,4,6,12(17),13,15-hexaen-18-ol](/img/structure/B1253690.png)

![3-[(8Z,11Z)-Pentadeca-8,11-dien-1-YL]benzene-1,2-diol](/img/structure/B1253693.png)





![(1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-8-one](/img/structure/B1253706.png)
![(1aS,4S,4aR,7R,7aR,7bS)-1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-ol](/img/structure/B1253707.png)



![(2S,5S,6R)-6-[[2-carboxy-1-oxo-2-(3-thiophenyl)ethyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1253714.png)